2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound belonging to the class of pyrido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[1,2-a]benzimidazole core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the cyclocondensation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method includes the reaction of 2-aminopyridines with cyclohexanones under metal-free conditions, using molecular oxygen as a green oxidant . Another approach involves the condensation of ethyl 4,4,4-trifluorobut-2-inoate with 2-aminobenzimidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with biomacromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with nucleic acids and proteins is of particular interest .
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzylamino)-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .
- Pyrimido[1,2-a]benzimidazoles .
Uniqueness
2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H17N5 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-anilino-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H17N5/c1-15-17(10-7-13-23)21(25-16-8-3-2-4-9-16)27-20-12-6-5-11-19(20)26-22(27)18(15)14-24/h2-6,8-9,11-12,25H,7,10H2,1H3 |
InChI Key |
LZMJRXCMPPRHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)NC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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